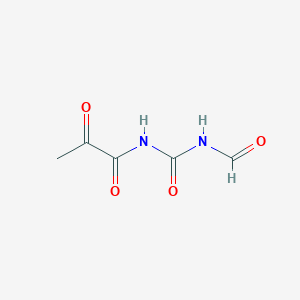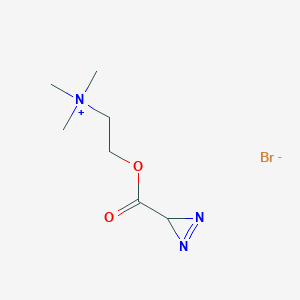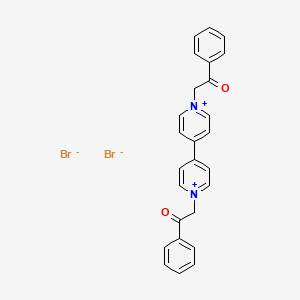
1,1'-Bis(2-oxo-2-phenylethyl)-4,4'-bipyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is a chemical compound with a complex structure that includes two bipyridinium units connected by a phenylethyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide typically involves the reaction of bipyridine with phenacyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridinium units to bipyridine.
Substitution: The phenylethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce bipyridine.
科学的研究の応用
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
作用機序
The mechanism by which 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyridinium units can intercalate with DNA, leading to potential applications in cancer therapy. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dichloride
- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium difluoride
Uniqueness
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is unique due to its specific bromide counterions, which can influence its solubility, reactivity, and biological activity compared to its chloride and fluoride counterparts.
特性
CAS番号 |
32449-21-1 |
|---|---|
分子式 |
C26H22Br2N2O2 |
分子量 |
554.3 g/mol |
IUPAC名 |
2-[4-(1-phenacylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]-1-phenylethanone;dibromide |
InChI |
InChI=1S/C26H22N2O2.2BrH/c29-25(23-7-3-1-4-8-23)19-27-15-11-21(12-16-27)22-13-17-28(18-14-22)20-26(30)24-9-5-2-6-10-24;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChIキー |
LKQVWQWQWGCOHR-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


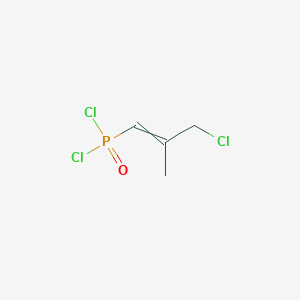
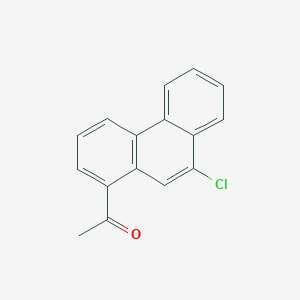
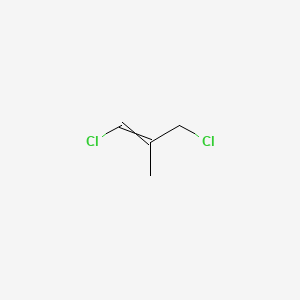
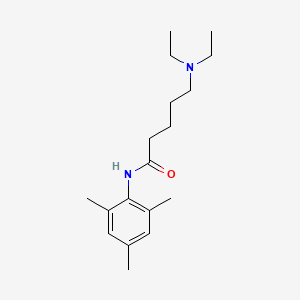
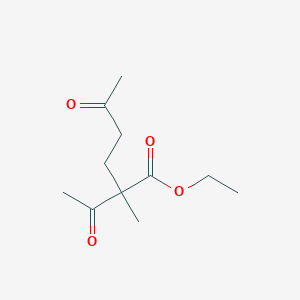
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
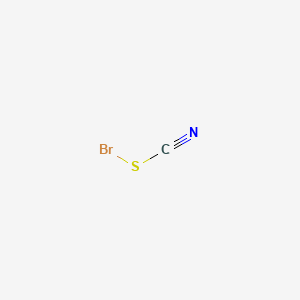
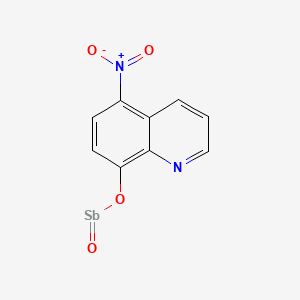

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
